pentyl 4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Pentyl 4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a carboxylate ester moiety in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of high-purity starting materials. The industrial process would also focus on minimizing waste and improving the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Pentyl 4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pentyl 4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the hexahydroquinoline core can interact with various biological pathways. These interactions can lead to changes in cellular function and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl Compounds: Molecules containing the fluorophenyl group but with different core structures.
Carboxylate Esters: Compounds with similar ester functional groups but different aromatic or heterocyclic cores.
Uniqueness
Pentyl 4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the combination of its hexahydroquinoline core, fluorophenyl group, and carboxylate ester moiety. This combination imparts distinct chemical properties, reactivity, and potential biological activities that set it apart from other similar compounds.
Properties
Molecular Formula |
C22H26FNO3 |
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Molecular Weight |
371.4g/mol |
IUPAC Name |
pentyl 4-(3-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H26FNO3/c1-3-4-5-12-27-22(26)19-14(2)24-17-10-7-11-18(25)21(17)20(19)15-8-6-9-16(23)13-15/h6,8-9,13,20,24H,3-5,7,10-12H2,1-2H3 |
InChI Key |
RMPRIJXXIUNJND-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)F)C(=O)CCC2)C |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)F)C(=O)CCC2)C |
Origin of Product |
United States |
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